molecular formula C14H21NO3S B230915 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether

カタログ番号 B230915
分子量: 283.39 g/mol
InChIキー: BLRARSRULWBPKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether, also known as SR-127, is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular diseases.

作用機序

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors (ERs) and modulating their activity. It has a higher affinity for ERα than ERβ and can act as an agonist or antagonist depending on the tissue and cellular context. In breast cancer cells, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as an antagonist by blocking the activity of estrogen on ERα, thereby inhibiting cell growth. In bone cells, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as an agonist by activating ERα and promoting bone formation.
Biochemical and Physiological Effects:
2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to increase bone mineral density and reduce bone resorption in animal models of osteoporosis. It has also been shown to reduce atherosclerosis and improve lipid metabolism in animal models of cardiovascular disease. Additionally, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells and reduce the risk of breast cancer.

実験室実験の利点と制限

One of the advantages of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is its high selectivity for ERα over ERβ, which allows for targeted modulation of estrogen receptor activity. Additionally, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has a long half-life, which allows for less frequent dosing in animal models. However, one of the limitations of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.

将来の方向性

There are several future directions for research on 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. One direction is to further investigate its potential therapeutic applications in breast cancer, osteoporosis, and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. Additionally, future studies could focus on improving the solubility of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether in aqueous solutions to facilitate its administration in animal studies. Finally, further studies could investigate the potential side effects of 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether and its long-term safety profile.

合成法

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the protection of the phenol group of 2,3-dimethylphenol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The protected phenol is then converted into the corresponding sulfonamide using piperidine and chlorosulfonic acid. The final step involves the removal of the protecting group using an acid catalyst to obtain 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether.

科学的研究の応用

2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in breast cancer cells by inhibiting the growth of estrogen receptor-positive breast cancer cells. It has also been shown to have potential applications in the treatment of osteoporosis by increasing bone mineral density and reducing bone resorption. Additionally, 2,3-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been studied for its potential cardiovascular benefits by reducing atherosclerosis and improving lipid metabolism.

特性

分子式

C14H21NO3S

分子量

283.39 g/mol

IUPAC名

1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C14H21NO3S/c1-11-12(2)14(8-7-13(11)18-3)19(16,17)15-9-5-4-6-10-15/h7-8H,4-6,9-10H2,1-3H3

InChIキー

BLRARSRULWBPKV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCC2)OC

正規SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCC2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。